2,5-Diaminobenzoic acid chemical properties and structure
2,5-Diaminobenzoic acid chemical properties and structure
An In-depth Technical Guide to 2,5-Diaminobenzoic Acid: Chemical Properties and Structure
Introduction
2,5-Diaminobenzoic acid (CAS: 610-74-2) is a versatile bifunctional aromatic compound featuring both amino and carboxylic acid functional groups.[1] This unique structure makes it a valuable building block in various fields of organic synthesis, including the development of dyes, polymers, and complex heterocyclic compounds for pharmaceutical applications.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to 2,5-Diaminobenzoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 2,5-Diaminobenzoic acid are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | 2,5-diaminobenzoic acid | [3] |
| CAS Number | 610-74-2 | [4][5] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4][5] |
| Molar Mass | 152.15 g/mol | [3][4][5] |
| Appearance | Light yellow to green-yellow solid | [1][4] |
| Melting Point | 225 °C (decomposes) | [4][5] |
| Boiling Point (Predicted) | 398.1 ± 32.0 °C | [4] |
| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.08 ± 0.10 | [4] |
| Solubility | Soluble in water and polar organic solvents. | [2] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [4] |
Chemical Structure and Reactivity
2,5-Diaminobenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) and two amino groups (-NH₂) at positions 2 and 5. This arrangement of functional groups dictates its chemical behavior and utility in synthesis.
The presence of two primary amine groups and one carboxylic acid group on the aromatic ring allows for a wide range of chemical transformations.[1]
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The amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, amidation, and diazotization.[1][2]
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The carboxylic acid group can undergo esterification, amide bond formation, and decarboxylation reactions.[1]
This trifunctional nature makes 2,5-diaminobenzoic acid a key intermediate for constructing more complex molecules. Its aromatic core provides a rigid scaffold, while the functional groups offer multiple points for modification and linkage.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful research and development. The following sections outline methodologies for the synthesis and analysis of 2,5-Diaminobenzoic acid.
Synthesis Protocol: Reduction of 2,5-Dinitrobenzoic Acid
A common synthetic route to 2,5-Diaminobenzoic acid involves the reduction of 2,5-dinitrobenzoic acid. While several methods exist, a typical laboratory-scale procedure using a metal catalyst is described below.
Materials:
-
2,5-Dinitrobenzoic acid
-
Ethanol (or another suitable solvent)
-
Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl₂)
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Distilled water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dinitrobenzoic acid in ethanol.
-
Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.
-
Reduction: For hydrogenation, bubble hydrogen gas through the mixture under controlled pressure and temperature. Alternatively, for chemical reduction, add hydrazine hydrate dropwise to the heated solution. If using SnCl₂, the reaction is typically performed in concentrated HCl.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the Pd/C catalyst. If SnCl₂ was used, the product may precipitate as a salt.
-
Neutralization and Isolation: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product, 2,5-Diaminobenzoic acid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of 2,5-Diaminobenzoic acid and for monitoring reaction progress. A general reversed-phase HPLC method is provided below.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the 2,5-Diaminobenzoic acid sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
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Data Acquisition: Run the gradient elution and record the chromatogram.
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Analysis: Identify the peak corresponding to 2,5-Diaminobenzoic acid based on its retention time, which can be confirmed by running a standard. Purity can be calculated based on the relative peak areas.
Biological and Medicinal Context
2,5-Diaminobenzoic acid serves as a scaffold in medicinal chemistry. For instance, derivatives have been used in the development of linkers for native chemical ligation and in the synthesis of cyclic peptides.[6] Furthermore, it is a known metabolite of histidine and has been investigated as a potential biomarker for certain diseases.[5] The presence of multiple functional groups allows for the synthesis of derivatives with potential antimicrobial activity.[7]
Safety and Handling
2,5-Diaminobenzoic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 610-74-2: Ácido 2,5-diaminobenzoico | CymitQuimica [cymitquimica.com]
- 3. 2,5-Diaminobenzoic Acid | C7H8N2O2 | CID 69126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-diaminobenzoic acid CAS#: 610-74-2 [m.chemicalbook.com]
- 5. 2,5-Diaminobenzoic acid | 610-74-2 | FD70797 | Biosynth [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
